molecular formula C12H24N2 B8432935 8-Isobutyl-2,8-diazaspiro[4.5]decane

8-Isobutyl-2,8-diazaspiro[4.5]decane

Cat. No.: B8432935
M. Wt: 196.33 g/mol
InChI Key: FGMSCJKMEQPEQT-UHFFFAOYSA-N
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Description

8-Isobutyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 6. The isobutyl substituent at the 8-position introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl-substituted analogs. Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

8-(2-methylpropyl)-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C12H24N2/c1-11(2)9-14-7-4-12(5-8-14)3-6-13-10-12/h11,13H,3-10H2,1-2H3

InChI Key

FGMSCJKMEQPEQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2(CCNC2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-Isobutyl-2,8-diazaspiro[4.5]decane with structurally related spirocyclic diazaspiro compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) CAS Number Molecular Weight Key Properties References
8-Methyl-2,8-diazaspiro[4.5]decane 8-Methyl 1158750-98-1 154.26 g/mol Lower lipophilicity (LogP ~1.5)
2-Ethyl-2,8-diazaspiro[4.5]decane 2-Ethyl 64097-83-2 168.27 g/mol Moderate steric hindrance
8-Boc-2,8-diazaspiro[4.5]decane 8-Boc (tert-butyloxycarbonyl) 236406-39-6 264.34 g/mol Enhanced stability for synthesis
8-Cyclobutyl-2,8-diazaspiro[4.5]decane 8-Cyclobutyl 1001054-52-9 294.44 g/mol Increased ring strain, rigidity
8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane 8-Methylsulfonyl N/A ~342.41 g/mol Electron-withdrawing, polar

Key Observations:

  • Lipophilicity : The isobutyl group in this compound likely confers higher LogP compared to methyl or ethyl analogs, improving membrane permeability but reducing aqueous solubility .
  • Electron Effects : Unlike sulfonyl or Boc-protected analogs, the isobutyl group is electron-neutral, avoiding polar interactions that could limit bioavailability .

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